N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide
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Overview
Description
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with ethoxy and trifluoromethyl groups, and an amide functionality attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ethoxy and trifluoromethyl groups are introduced via electrophilic substitution reactions.
Amide Formation: The propenyl chain is then attached to the pyridine ring through an amide bond formation, often using reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to carry out the multi-step synthesis under controlled conditions.
Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction parameters.
Purification Units: Using industrial-scale purification units such as distillation columns and large chromatography systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ethoxy group and the amide functionality contribute to the compound’s binding affinity and specificity towards its targets, which may include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Trifluoromethyl)pyridin-2-yl]prop-2-enamide: Lacks the ethoxy group, which may affect its binding properties and biological activity.
N-[6-Methoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical reactivity and pharmacokinetics.
Uniqueness
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide is unique due to the combination of its ethoxy and trifluoromethyl substituents, which confer distinct chemical and biological properties. The presence of these groups enhances the compound’s stability, lipophilicity, and ability to interact with a wide range of biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[6-ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-3-9(17)15-8-5-7(11(12,13)14)6-10(16-8)18-4-2/h3,5-6H,1,4H2,2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBWVNTLBSWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)NC(=O)C=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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